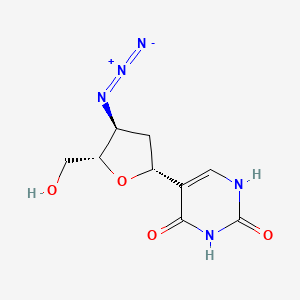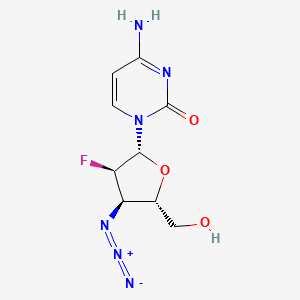
Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Azido-2’-fluoro-2’,3’-dideoxycytidine is a synthetic nucleoside analog It is structurally similar to naturally occurring nucleosides but contains modifications that enhance its biological activity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-2’-fluoro-2’,3’-dideoxycytidine typically involves multiple steps, starting from a suitable sugar derivative. The key steps include the introduction of the azido group at the 3’ position and the fluorine atom at the 2’ position. Common reagents used in these steps include azidotrimethylsilane and diethylaminosulfur trifluoride. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: 3’-Azido-2’-fluoro-2’,3’-dideoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation at the 2’ position, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: Various nucleoside analogs with different functional groups.
Reduction: 3’-Amino-2’-fluoro-2’,3’-dideoxycytidine.
Oxidation: Oxidized derivatives at the 2’ position.
科学的研究の応用
3’-Azido-2’-fluoro-2’,3’-dideoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on cellular processes and its potential as a tool for genetic research.
Medicine: Investigated for its antiviral properties, particularly against HIV and hepatitis B virus. It acts as a chain terminator in viral DNA synthesis, thereby inhibiting viral replication.
Industry: Potential use in the development of antiviral drugs and diagnostic tools.
作用機序
The primary mechanism of action of 3’-Azido-2’-fluoro-2’,3’-dideoxycytidine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing the addition of further nucleotides and thereby halting viral DNA synthesis. This mechanism is particularly effective against viruses that rely on reverse transcriptase, such as HIV. The compound targets the viral reverse transcriptase enzyme and the viral DNA polymerase, disrupting the replication process.
類似化合物との比較
3’-Azido-2’,3’-dideoxycytidine: Lacks the fluorine atom at the 2’ position.
2’,3’-Dideoxycytidine: Lacks both the azido and fluorine groups.
3’-Fluoro-2’,3’-dideoxycytidine: Lacks the azido group at the 3’ position.
Uniqueness: 3’-Azido-2’-fluoro-2’,3’-dideoxycytidine is unique due to the presence of both the azido and fluorine groups. These modifications enhance its stability and biological activity compared to other nucleoside analogs. The azido group contributes to its antiviral properties, while the fluorine atom increases its resistance to enzymatic degradation, making it a more potent and durable antiviral agent.
特性
CAS番号 |
127841-05-8 |
|---|---|
分子式 |
C9H11FN6O3 |
分子量 |
270.22 g/mol |
IUPAC名 |
4-amino-1-[(2R,3R,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11FN6O3/c10-6-7(14-15-12)4(3-17)19-8(6)16-2-1-5(11)13-9(16)18/h1-2,4,6-8,17H,3H2,(H2,11,13,18)/t4-,6-,7-,8-/m1/s1 |
InChIキー |
FRXFYPCBDVKWIX-XVFCMESISA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])F |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)N=[N+]=[N-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


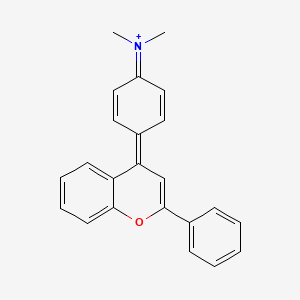
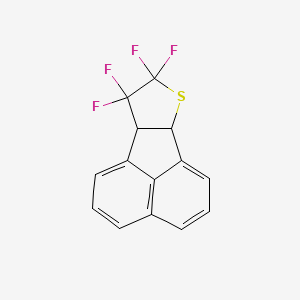
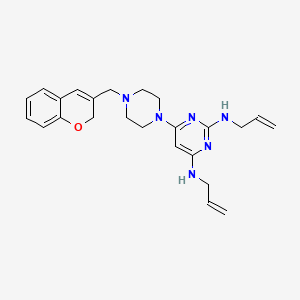
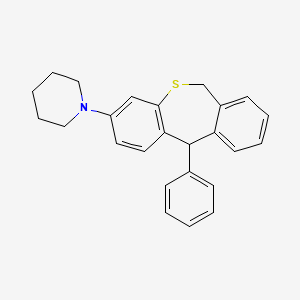
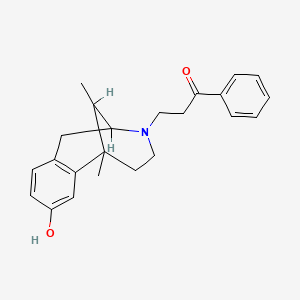
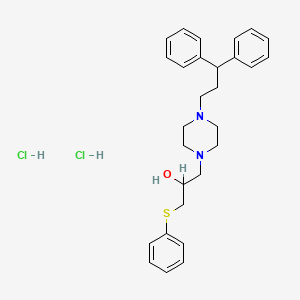
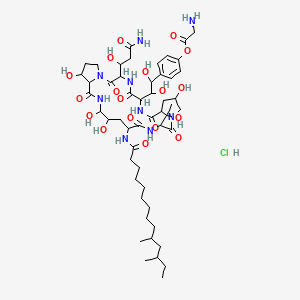
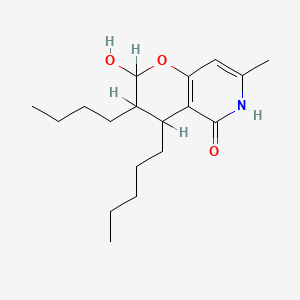
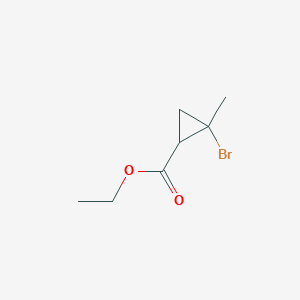
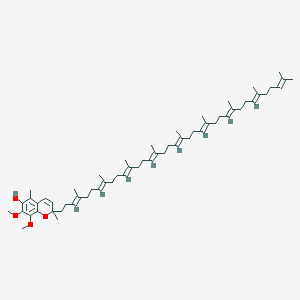
![1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate](/img/structure/B12787303.png)
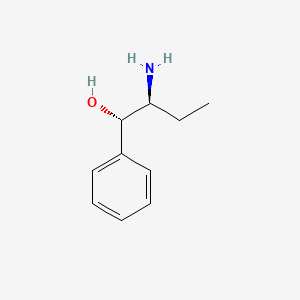
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12787317.png)
